Potent Anticancer Activity of 7-Methoxy-4-chromanone Derivatives Compared to Clinical Standard Etoposide
A 3-benzylidene derivative of 7-methoxychroman-4-one (compound 5b) demonstrated a superior cytotoxic profile against multiple human cancer cell lines, with IC50 values ranging from 7.56 to 25.04 µg/mL [1]. This activity was notably more potent than the clinical chemotherapeutic agent etoposide against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cells [1]. The study highlights that the specific 7-methoxy substitution on the chromanone scaffold, when further optimized, can yield compounds with enhanced activity, whereas the direct analog of the lead compound SJ-172550 (compound 5d) was inactive [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 7.56–25.04 µg/mL (for the most active derivative 5b) |
| Comparator Or Baseline | Etoposide (positive control, more potent than) |
| Quantified Difference | Compound 5b's cytotoxic activity was more potent than etoposide against MDA-MB-231 and SK-N-MC cells [1]. |
| Conditions | In vitro MTT assay against MDA-MB-231 (breast cancer), KB (nasopharyngeal carcinoma), and SK-N-MC (neuroblastoma) cell lines [1]. |
Why This Matters
This evidence demonstrates that 7-methoxy-4-chromanone is a privileged scaffold for developing anticancer agents with the potential to outperform established chemotherapeutics, making it a high-value starting material for medicinal chemistry programs.
- [1] Noushini, S., et al. (2013). Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. DARU Journal of Pharmaceutical Sciences. View Source
